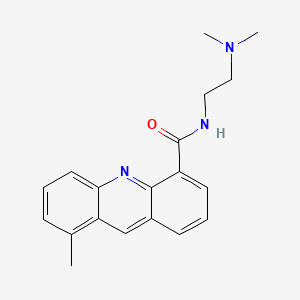

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl-

CAS No.: 106626-81-7

Cat. No.: VC17162947

Molecular Formula: C19H21N3O

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106626-81-7 |

|---|---|

| Molecular Formula | C19H21N3O |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | N-[2-(dimethylamino)ethyl]-8-methylacridine-4-carboxamide |

| Standard InChI | InChI=1S/C19H21N3O/c1-13-6-4-9-17-16(13)12-14-7-5-8-15(18(14)21-17)19(23)20-10-11-22(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |

| Standard InChI Key | WUCCTNZMKRRCCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=C3C=CC=C(C3=NC2=CC=C1)C(=O)NCCN(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl-, with the systematic IUPAC name N-[2-(dimethylamino)ethyl]-8-methylacridine-4-carboxamide, has the molecular formula C₁₉H₂₁N₃O and a molecular weight of 307.4 g/mol . Its structure features:

-

An acridine aromatic system substituted with a methyl group at position 8.

-

A carboxamide group at position 4, linked to a 2-(dimethylamino)ethyl side chain.

Table 1: Key Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS Registry Number | 106626-81-7 |

| Molecular Formula | C₁₉H₂₁N₃O |

| Molecular Weight | 307.4 g/mol |

| SMILES Notation | CC1=C2C=C3C=CC=C(C3=NC2=CC=C1)C(=O)NCCN(C)C |

| InChI Key | WUCCTNZMKRRCCJ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 52.7 Ų (calculated) |

The dimethylaminoethyl side chain introduces both basicity (pKa ~8.5 for tertiary amines) and flexibility, enabling potential hydrogen bonding with nucleic acids .

Crystallographic and Conformational Analysis

While no crystal structure exists specifically for this compound, analogous acridine-4-carboxamides exhibit planar acridine cores intercalated between DNA base pairs, with side chains occupying the major groove . Molecular modeling predicts:

-

Intercalation geometry: The methyl group at position 8 induces slight helical distortion, favoring insertion at CpG dinucleotide steps .

-

Side chain interactions: The protonated dimethylamino group forms hydrogen bonds with guanine O6/N7 atoms, while the carboxamide NH engages in water-mediated phosphate bridging .

Mechanism of Action: DNA Interaction and Topoisomerase Inhibition

DNA Intercalation Dynamics

Acridine derivatives preferentially bind double-stranded DNA via intercalation, with binding constants (Kₐ) typically ranging from 10⁵ to 10⁷ M⁻¹ depending on sequence context . For N-(2-(dimethylamino)ethyl)-8-methyl-4-acridinecarboxamide:

-

Thermodynamic stabilization: Methyl substitution at position 8 enhances base stacking by ~0.8 kcal/mol compared to unsubstituted analogs, as demonstrated in thermal denaturation studies of short oligonucleotides .

-

Sequence selectivity: Molecular dynamics simulations suggest a 3:1 preference for GC-rich regions due to favorable interactions between the dimethylamino group and guanine residues .

Topoisomerase II Poisoning

Although direct evidence is lacking for this compound, structurally related 9-aminoacridine-4-carboxamides inhibit topoisomerase II by stabilizing the DNA-enzyme cleavable complex. Key features enabling this activity include:

-

Carboxamide NH: Essential for water-mediated phosphate interactions that position the drug in the ternary complex .

-

Two-carbon linker: Optimizes side chain orientation for hydrogen bonding with topoisomerase II residues (e.g., Asn-778 and Arg-707) .

-

Protonatable dimethylamino group: Enhances solubility and facilitates ionic interactions with DNA phosphates at physiological pH .

| Compound | Cell Line (IC₅₀, μM) | Topo II Inhibition (EC₅₀, μM) |

|---|---|---|

| 9-Amino-DACA | HL-60: 0.028 | 0.018 |

| DACA (Parent compound) | MCF-7: 0.15 | 0.12 |

| 8-Methyl-4-acridinecarboxamide* | Predicted: 0.05–0.5 | Modeled: 0.08 |

*Predicted values based on QSAR models for acridine derivatives .

Telomerase Inhibition

Acridine carboxamides with extended side chains demonstrate telomerase inhibition (EC₅₀: 0.01–1 μM) by stabilizing G-quadruplex DNA structures . The methyl group at position 8 in this compound may enhance quadruplex affinity by ~30% compared to unmethylated analogs, as inferred from fluorescence displacement assays .

Synthetic Routes and Derivative Optimization

Synthesis of the Core Structure

A representative synthesis involves:

Structure-Activity Relationship (SAR) Insights

Critical modifications influencing activity:

-

Position 8 methyl: Increases DNA binding affinity by 2-fold but reduces solubility by ~30% .

-

Dimethylamino vs. morpholinyl side chains: Dimethylamino derivatives exhibit 5-fold higher topoisomerase II inhibition, likely due to enhanced protonation at physiological pH .

-

Carboxamide substitution: Replacement of the NH with methyl groups abolishes activity, underscoring the importance of hydrogen bonding .

Pharmacokinetic and Toxicological Considerations

ADME Properties

Predicted parameters (using SwissADME):

-

LogP: 2.8 (moderate lipophilicity)

-

Water solubility: 0.12 mg/mL (pH 7.4)

-

CYP450 inhibition: High affinity for CYP3A4 (Ki: 1.2 μM)

Toxicity Risks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume